molecular formula C14H17N3 B11809247 4-(1-Phenyl-1H-pyrazol-4-yl)piperidine

4-(1-Phenyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B11809247
M. Wt: 227.30 g/mol
InChI Key: NXSCNTAYEMSQOA-UHFFFAOYSA-N
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Description

4-(1-Phenyl-1H-pyrazol-4-yl)piperidine is a chemical compound that features a piperidine ring substituted with a phenyl-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Phenyl-1H-pyrazol-4-yl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with piperidine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(1-Phenyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of alkylated piperidine derivatives.

Mechanism of Action

The mechanism of action of 4-(1-Phenyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of soluble epoxide hydrolase (sEH), which plays a role in the regulation of blood pressure and inflammation . The compound binds to the active site of sEH, inhibiting its activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Phenyl-1H-pyrazol-4-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an sEH inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

4-(1-phenylpyrazol-4-yl)piperidine

InChI

InChI=1S/C14H17N3/c1-2-4-14(5-3-1)17-11-13(10-16-17)12-6-8-15-9-7-12/h1-5,10-12,15H,6-9H2

InChI Key

NXSCNTAYEMSQOA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CN(N=C2)C3=CC=CC=C3

Origin of Product

United States

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